Cas no 1661862-72-1 (5-Chloro-3-iodoimidazo[1,2-a]pyridine)

5-Chloro-3-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring both chloro and iodo substituents on an imidazopyridine scaffold. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen atoms at the 3- and 5-positions enables selective functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. Its rigid fused-ring system contributes to enhanced stability and binding affinity in target applications. The compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades ensure consistent performance in research and industrial settings.
5-Chloro-3-iodoimidazo[1,2-a]pyridine structure
1661862-72-1 structure
Product Name:5-Chloro-3-iodoimidazo[1,2-a]pyridine
CAS No:1661862-72-1
MF:C7H4ClIN2
MW:278.47753238678
MDL:MFCD27918591
CID:4781831
PubChem ID:117902719
Update Time:2025-07-01

5-Chloro-3-iodoimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-iodoimidazo[1,2-a]pyridine
    • Clc1cccc2ncc(I)n12
    • 5-Chloro-3-iodo-imidazo[1,2-a]pyridine
    • ZB1357
    • MDL: MFCD27918591
    • Inchi: 1S/C7H4ClIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
    • InChI Key: MLLMKNJRUHQMIO-UHFFFAOYSA-N
    • SMILES: IC1=CN=C2C=CC=C(N21)Cl

Computed Properties

  • Exact Mass: 277.91077g/mol
  • Monoisotopic Mass: 277.91077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.3

5-Chloro-3-iodoimidazo[1,2-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
222827-1g
5-Chloro-3-iodoimidazo[1,2-a]pyridine, 95% min
1661862-72-1 95%
1g
$857.00 2023-09-06
Matrix Scientific
222827-5g
5-Chloro-3-iodoimidazo[1,2-a]pyridine, 95% min
1661862-72-1 95%
5g
$2999.00 2023-09-06

Additional information on 5-Chloro-3-iodoimidazo[1,2-a]pyridine

5-Chloro-3-iodoimidazo[1,2-a]pyridine: A Comprehensive Overview

The compound 5-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS No. 1661862-72-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the family of imidazo[1,2-a]pyridines, which are known for their unique structural properties and versatile applications. The presence of both chlorine and iodine substituents in its structure introduces a range of functional groups that can be exploited for diverse purposes.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in drug discovery and development. These heterocyclic compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The substitution pattern in 5-Chloro-3-iodoimidazo[1,2-a]pyridine further enhances its potential as a lead compound for medicinal chemistry research. The chlorine atom at the 5-position and the iodine atom at the 3-position create a unique electronic environment that can influence the molecule's reactivity and bioavailability.

One of the most promising applications of 5-Chloro-3-iodoimidazo[1,2-a]pyridine lies in its use as a building block for constructing more complex molecular architectures. Researchers have demonstrated that this compound can undergo various types of coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form biaryl structures with enhanced electronic properties. These structures are particularly valuable in the development of advanced materials for optoelectronic devices.

The synthesis of 5-Chloro-3-iodoimidazo[1,2-a]pyridine involves a multi-step process that typically begins with the preparation of imidazo[1,2-a]pyridine derivatives through cyclization reactions. The introduction of halogen substituents is achieved through electrophilic aromatic substitution or other halogenation techniques. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions, making the synthesis of this compound more efficient and scalable.

In terms of physical properties, 5-Chloro-3-iodoimidazo[1,2-a]pyridine exhibits a high degree of thermal stability, which is essential for its use in high-temperature applications. Its melting point and solubility characteristics have been studied extensively, providing valuable insights into its behavior under different conditions. These properties make it an attractive candidate for use in polymer composites and advanced ceramics.

From an environmental perspective, the handling and disposal of 5-Chloro-3-iodoimidazo[1,2-a]pyridine must adhere to established safety protocols to minimize any potential impact on ecosystems. Research into its biodegradation pathways is ongoing, with particular emphasis on understanding how this compound interacts with microbial communities in natural environments.

In conclusion, 5-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS No. 1661862-72-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in fields such as medicinal chemistry, materials science, and environmental studies. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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